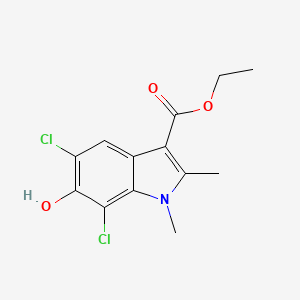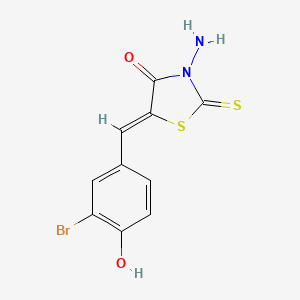![molecular formula C21H12BrN3O2S B3483427 5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one](/img/structure/B3483427.png)
5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one
Overview
Description
5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with the thiazole and naphthalene moieties. The synthetic route typically starts with the preparation of the indole core, followed by bromination using reagents such as N-bromosuccinimide (NBS). The thiazole ring is then introduced through a cyclization reaction, and the naphthalene moiety is attached via a coupling reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromoindole: A simpler indole derivative used in various chemical reactions.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
5-bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrN3O2S/c22-12-8-9-16-14(10-12)17(19(26)23-16)18-20(27)25-21(28-18)24-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,27H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTVVMWGWHDWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=C(S3)C4=C5C=C(C=CC5=NC4=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B3483347.png)
![5-chloro-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3483351.png)

![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3483355.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3483363.png)
![2-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3483365.png)
![2-[benzenesulfonyl(methyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3483368.png)
![1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B3483394.png)
![N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B3483398.png)

![3-amino-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3483407.png)
![(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3483408.png)
![2-{5-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B3483424.png)

